molecular formula C15H16N4O2 B11943096 4'-(Dimethylamino)-3-methyl-4-nitroazobenzene CAS No. 1081755-61-4

4'-(Dimethylamino)-3-methyl-4-nitroazobenzene

Cat. No.: B11943096
CAS No.: 1081755-61-4
M. Wt: 284.31 g/mol
InChI Key: HNNTWHZGLGXPPS-UHFFFAOYSA-N
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Description

4’-(Dimethylamino)-3-methyl-4-nitroazobenzene is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This particular compound is known for its vibrant color and is often used as a dye in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene typically involves the diazotization of 3-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions usually require an acidic medium, often hydrochloric acid, and a temperature maintained at around 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by using large reactors where the diazotization and coupling reactions are carried out in a controlled environment. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium dithionite.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Halogens (chlorine, bromine), alkyl halides, and Lewis acids as catalysts.

Major Products Formed:

    Reduction: 4’-(Dimethylamino)-3-methyl-4-aminoazobenzene.

    Oxidation: Various oxidized derivatives depending on the extent of oxidation.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

4’-(Dimethylamino)-3-methyl-4-nitroazobenzene has several applications in scientific research:

    Chemistry: Used as a dye and a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems and as a probe in biochemical assays.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions within biological systems.

Molecular Targets and Pathways:

    Aromatic Amines: Formed through reduction, these can bind to proteins and nucleic acids, affecting their function.

    Redox Reactions: The nitro group can participate in redox cycling, generating reactive oxygen species that can influence cellular pathways.

Comparison with Similar Compounds

4’-(Dimethylamino)-3-methyl-4-nitroazobenzene can be compared with other azo compounds such as:

    4-Dimethylaminoazobenzene: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.

    Methyl Orange: Another azo dye used as a pH indicator, but with different substituents on the aromatic rings.

Uniqueness: The presence of both the dimethylamino and nitro groups in 4’-(Dimethylamino)-3-methyl-4-nitroazobenzene makes it unique in its reactivity and applications, particularly in redox reactions and as a versatile dye in various industries.

Properties

CAS No.

1081755-61-4

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N,N-dimethyl-4-[(3-methyl-4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)19(20)21)17-16-12-4-7-14(8-5-12)18(2)3/h4-10H,1-3H3

InChI Key

HNNTWHZGLGXPPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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